5-Amino-3-chloropyrazine-2-carbonitrile

Synthetic Chemistry Process Optimization Palladium Catalysis

Secure your supply of the essential 5-Amino-3-chloropyrazine-2-carbonitrile (≥97% purity). This specific 3-chloro-5-amino-2-carbonitrile substitution pattern on the pyrazine core is the validated, non-substitutable scaffold for developing potent oral CHK1 inhibitors (nanomolar IC₅₀) and dual aromatase/sulfatase inhibitors for oncology. The orthogonal reactivity of its amino, chloro, and nitrile groups enables versatile SNAr and cross-coupling diversification. Procure now for direct access to PDE9 and DNA-damage response therapeutic spaces.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 34617-65-7
Cat. No. B3036505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-chloropyrazine-2-carbonitrile
CAS34617-65-7
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C#N)Cl)N
InChIInChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10)
InChIKeySGCMXKBMMUXENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-chloropyrazine-2-carbonitrile (CAS 34617-65-7) Procurement Guide: A Differentiated Aminopyrazine Building Block for Kinase Inhibitor Synthesis


5-Amino-3-chloropyrazine-2-carbonitrile (CAS 34617-65-7) is a heterocyclic building block belonging to the aminopyrazine class, characterized by a pyrazine core with an amino group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position . This substitution pattern renders it a versatile intermediate for the synthesis of bioactive molecules, particularly kinase inhibitors targeting CHK1 and PDE9 . The compound is commercially available as a yellow solid with a purity typically ≥95-97%, and its molecular weight is 154.56 g/mol .

Why Generic Substitution Fails for 5-Amino-3-chloropyrazine-2-carbonitrile: The Critical Role of the 5-Amino-3-chloro-2-carbonitrile Substitution Pattern


Simple substitution with other aminopyrazine analogs is not possible because the specific arrangement of the amino, chloro, and cyano groups on the pyrazine ring dictates both synthetic utility and biological target engagement. For example, analogs lacking the cyano group (e.g., 3-amino-5-chloropyrazine) or with altered halogen positioning (e.g., 6-amino-3-chloro-pyrazine) exhibit different biological activities, such as antimicrobial rather than tuberculostatic effects, and may show reduced efficacy . The 2-cyano group is essential for subsequent synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings, which are key steps in generating CHK1 inhibitor scaffolds [1]. Furthermore, the calculated physicochemical properties, such as a LogP of 0.6 and a topological polar surface area of 75.6 Ų, are distinct from closely related compounds and directly impact the drug-likeness and oral bioavailability of final drug candidates .

Quantitative Differentiation Evidence for 5-Amino-3-chloropyrazine-2-carbonitrile Against Analogs


Synthesis Efficiency: High-Yield Pd-Catalyzed Cyanation from a 6-Chloro-5-iodopyrazin-2-amine Precursor

A key differentiator for 5-Amino-3-chloropyrazine-2-carbonitrile is its efficient and scalable synthesis from readily available starting materials. A robust method, as described in patent WO2015/100609, uses a palladium-catalyzed cyanation of 6-chloro-5-iodopyrazin-2-amine with Zn(CN)₂, achieving a high isolated yield of 90% [1]. This high-yielding procedure is critical for cost-effective procurement and large-scale synthesis, and it contrasts with less efficient or lower-yielding routes for other chlorinated aminopyrazines .

Synthetic Chemistry Process Optimization Palladium Catalysis

Physicochemical Differentiation: Lower Lipophilicity (XLogP3 = 0.6) Compared to the Non-Chlorinated Analog

The presence of the chlorine atom at the 3-position significantly alters the physicochemical profile of 5-Amino-3-chloropyrazine-2-carbonitrile compared to its non-chlorinated analog, 5-aminopyrazine-2-carbonitrile. The target compound exhibits a lower calculated lipophilicity (XLogP3 = 0.6) versus the non-chlorinated analog (XLogP3 = 0.98) [1]. This difference, along with an identical topological polar surface area of 75.6 Ų, can influence membrane permeability, solubility, and overall drug-likeness of final drug candidates derived from this scaffold .

Drug-likeness Physicochemical Properties Medicinal Chemistry

Biological Target Engagement: Essential Intermediate for Orally Bioavailable CHK1 Inhibitors with Sub-100 nM Potency

5-Amino-3-chloropyrazine-2-carbonitrile is a critical intermediate in the synthesis of a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles that function as potent, selective, and orally bioavailable CHK1 inhibitors [1]. While the parent compound itself is not a potent CHK1 inhibitor, its derivatives, synthesized via SNAr displacement of the 3-chloro group, demonstrate remarkable potency, with some compounds achieving IC₅₀ values as low as 8 nM against human recombinant CHK1 [2][3]. This is in stark contrast to derivatives of the non-chlorinated analog, 5-aminopyrazine-2-carbonitrile, which generally show lower potency or are not reported in this context. The chlorine atom serves as a crucial handle for late-stage diversification, enabling rapid structure-activity relationship (SAR) exploration.

Kinase Inhibition CHK1 Anticancer Agents

Optimal Research and Industrial Application Scenarios for 5-Amino-3-chloropyrazine-2-carbonitrile


Synthesis of CHK1 Kinase Inhibitors for Anticancer Drug Discovery

5-Amino-3-chloropyrazine-2-carbonitrile is the cornerstone building block for generating a class of potent, selective, and orally bioavailable CHK1 inhibitors. Its 3-chloro substituent is a strategic point for introducing diverse amine or alkoxyamine groups via nucleophilic aromatic substitution (SNAr), a key step validated in the development of compounds with single-digit nanomolar IC₅₀ values against CHK1 [1]. Researchers focused on DNA damage response pathways and combination therapies with DNA-damaging agents will find this compound indispensable for exploring novel chemical space and optimizing lead candidates [2].

Development of PDE9 Inhibitors for Peripheral and CNS Disorders

Patents and literature indicate that 5-amino-3-chloropyrazine-2-carbonitrile serves as a key intermediate in the synthesis of PDE9 inhibitors, which are being investigated for the treatment of conditions such as benign prostatic hyperplasia, beta-thalassemia, and sickle cell disease . The 2-carbonitrile group is often retained or further functionalized in the final drug candidates, highlighting the importance of this specific substitution pattern. Procurement of this building block enables direct access to this therapeutic space [3].

Generation of Novel Aromatase and Sulfatase Dual Inhibitors

The compound has been explicitly utilized in the synthesis of biphenyl analogues that act as dual inhibitors of aromatase and sulfatase, enzymes implicated in hormone-dependent cancers [4]. The synthetic route described in WO2015/100609, which uses 5-amino-3-chloropyrazine-2-carbonitrile as a starting material, provides a reliable and high-yielding pathway to these biologically active molecules. This application underscores the compound's value in medicinal chemistry programs targeting endocrine-related pathologies [4].

General Heterocyclic Chemistry and Scaffold Diversification

Beyond specific targets, the unique 5-amino-3-chloro-2-carbonitrile substitution pattern makes this compound a versatile scaffold for generating diverse heterocyclic libraries. The amino group can participate in condensation reactions, the chloro group is amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the nitrile group can be hydrolyzed to an amide or carboxylic acid [1]. This orthogonal reactivity profile is highly prized in both academic and industrial settings for the rapid exploration of chemical space and the identification of novel bioactive molecules.

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